
Dimethyl 3,3'-sulfanediyldi(prop-2-enoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 3,3’-sulfanediyldi(prop-2-enoate) is an organic compound characterized by the presence of a sulfanediyl group linking two prop-2-enoate moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 3,3’-sulfanediyldi(prop-2-enoate) typically involves the reaction of dimethyl sulfoxide with an appropriate alkene under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the dimethyl sulfoxide, followed by the addition of the alkene to form the desired product .
Industrial Production Methods
Industrial production of dimethyl 3,3’-sulfanediyldi(prop-2-enoate) may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 3,3’-sulfanediyldi(prop-2-enoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanediyl group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanediyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce thiols.
Applications De Recherche Scientifique
Dimethyl 3,3’-sulfanediyldi(prop-2-enoate) has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with unique properties, such as enhanced thermal stability and mechanical strength.
Materials Science: The compound is utilized in the development of advanced materials, including coatings and adhesives, due to its reactive functional groups.
Biological Studies: Researchers explore its potential as a building block for biologically active molecules, investigating its interactions with various biological targets.
Mécanisme D'action
The mechanism by which dimethyl 3,3’-sulfanediyldi(prop-2-enoate) exerts its effects involves the reactivity of its sulfanediyl group and prop-2-enoate moieties. These functional groups can participate in various chemical reactions, leading to the formation of new bonds and structures. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Neopentyl glycol diacrylate: This compound has similar reactivity due to the presence of acrylate groups but differs in its structural backbone.
3,3-dimethyl-2-prop-1-en-2-ylpent-4-enal: Another compound with similar functional groups but different overall structure and properties.
Propriétés
Numéro CAS |
13830-99-4 |
|---|---|
Formule moléculaire |
C8H10O4S |
Poids moléculaire |
202.23 g/mol |
Nom IUPAC |
methyl 3-(3-methoxy-3-oxoprop-1-enyl)sulfanylprop-2-enoate |
InChI |
InChI=1S/C8H10O4S/c1-11-7(9)3-5-13-6-4-8(10)12-2/h3-6H,1-2H3 |
Clé InChI |
HVMQICOARZGTLQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C=CSC=CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate](/img/structure/B14722415.png)



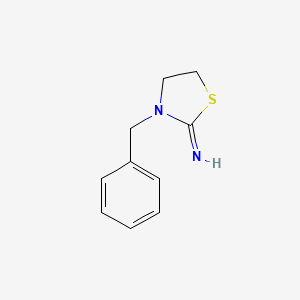

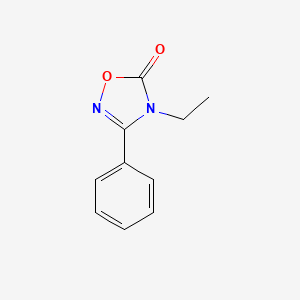
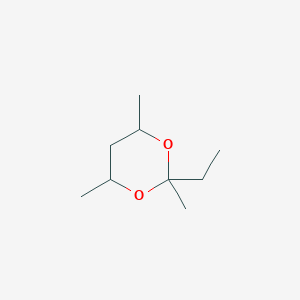
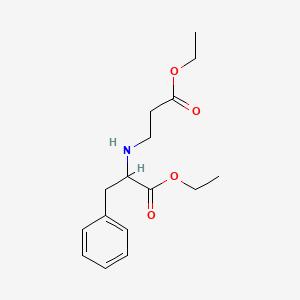
![Bis[2-(2,4-dichlorophenoxy)ethyl] oxalate](/img/structure/B14722461.png)
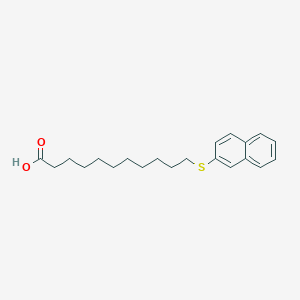
![[(E)-(4-ethyl-2,5-dioxoimidazolidin-4-yl)methylideneamino]urea](/img/structure/B14722474.png)
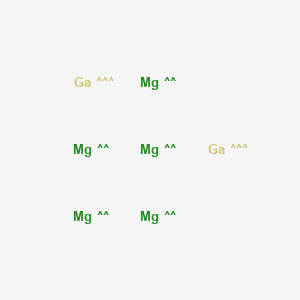
![Bicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14722476.png)
